4-(4-Methoxyphenyl)pyridin-2-amine
Description
Properties
CAS No. |
1417519-29-9 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3,(H2,13,14) |
InChI Key |
PGBMTNNEAWCSJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
This is a widely used method for the synthesis of aryl amines, including 4-(4-Methoxyphenyl)pyridin-2-amine derivatives.
- Starting materials: 2-halopyridine (e.g., 2-bromopyridine) and 4-methoxyaniline.
- Catalyst system: Pd2(dba)3 (palladium(0) complex), XantPhos (a bidentate phosphine ligand).
- Base: tert-Butoxide (t-BuONa).
- Solvent: Toluene.
- Conditions: Heating at 90–110 °C under nitrogen atmosphere for 12 hours.
- Workup: Concentration under reduced pressure, followed by purification via preparative HPLC or silica gel chromatography.
This method provides good yields and selectivity for the C–N bond formation at the 4-position of the pyridine ring.
Copper-Catalyzed Ullmann-Type Coupling
An alternative method involves copper catalysis:
- Starting materials: 2-amino-5-bromopyridine and 4-methoxyphenyl boronic acid.
- Catalyst: Cu(OAc)2 (copper(II) acetate).
- Solvent: 1,2-Dichloroethane (DCE).
- Conditions: Stirring at 80–100 °C for 12 hours.
- Purification: Chromatographic separation using hexane/ethyl acetate mixtures.
This method is effective for coupling aryl boronic acids with amino-substituted pyridines, yielding 5-bromo-N-(4-methoxyphenyl)pyridin-2-amine as an intermediate or target compound.
Multicomponent and Condensation Approaches
Some synthetic routes involve condensation of substituted pyridin-2-amines with aryl aldehydes or isocyanides under acidic conditions to form imidazo[1,2-a]pyridine derivatives, which can be further transformed into the target amine via palladium-catalyzed cross-coupling. Although this is more complex, it allows for structural diversification.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Catalyst loading and ligand choice are critical for optimizing yields and selectivity in palladium-catalyzed aminations. XantPhos is preferred for its wide bite angle facilitating C–N bond formation.
- Base selection affects reaction rates; tert-butoxide bases are commonly used for their strong basicity and solubility in organic solvents.
- Copper catalysis offers a cost-effective alternative but may require longer reaction times or higher temperatures.
- Purification typically involves silica gel chromatography or preparative HPLC to isolate the pure amine.
- Reaction atmosphere : Nitrogen or inert atmosphere is essential to prevent catalyst deactivation.
- Scale-up feasibility : The palladium-catalyzed method has been successfully applied in preparative scales with consistent yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: N-alkylated pyridine derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound’s methoxyphenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Herbicidal Activity
Compounds with 4-methoxyphenyl substituents exhibit moderate herbicidal activity against Brassica napus (rape) but weak efficacy against Echinochloa crus-galli (barnyard grass). For example, analogs with R = 4-methoxyphenyl showed 40–60% inhibition of rape growth at 100 μM, whereas chloro or nitro substituents displayed reduced activity .
Anticancer Activity
The oxadiazole derivative 1f (N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) demonstrated selective cytotoxicity against HOP-92 (non-small cell lung cancer) at 10 μM, with a growth inhibition rate of 78%. In contrast, the 3,4-dimethoxyphenyl analog 1g showed broader activity across multiple cancer cell lines .
Antimicrobial Activity
4-Biphenyl-substituted thiazolyl-pyridin-2-amine derivatives (e.g., fluorophenyl or trifluoromethylphenyl) exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 8–16 μg/mL) compared to methoxyphenyl analogs, likely due to enhanced lipophilicity . Schiff bases with nitro or bromo substituents (e.g., II and III ) showed stronger inhibition than methoxy-substituted derivatives, highlighting the role of electron-withdrawing groups in disrupting microbial membranes .
Key Research Findings
- Substituent Position Matters : Para-substitution on the phenyl ring (e.g., 4-methoxy) optimizes steric compatibility with enzyme active sites, as seen in kinase inhibitors .
- Hybrid Structures Enhance Bioactivity : Incorporation of oxadiazole or thiazole rings into pyridin-2-amine scaffolds improves target selectivity and pharmacokinetic profiles .
- Solvent-Dependent Tautomerism: Schiff bases with methoxy groups exhibit keto-enol tautomerism in polar solvents (e.g., DMF), influencing their electronic spectra and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
